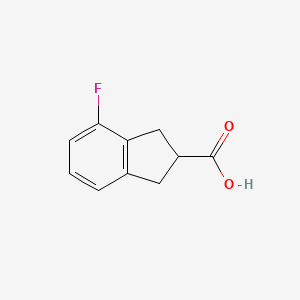

4-Fluoro-indan-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9FO2 |

|---|---|

Molecular Weight |

180.17 g/mol |

IUPAC Name |

4-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid |

InChI |

InChI=1S/C10H9FO2/c11-9-3-1-2-6-4-7(10(12)13)5-8(6)9/h1-3,7H,4-5H2,(H,12,13) |

InChI Key |

UQHMOPUWOMZZPL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=C1C=CC=C2F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro Indan 2 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For 4-fluoro-indan-2-carboxylic acid, two primary disconnections can be considered:

Disconnection of the C2-carboxyl group: This leads back to a 4-fluoroindan precursor, which could be functionalized at the C2 position. This is a common strategy for carboxylic acids.

Formation of the indane ring: This involves breaking one or more bonds of the fused ring system, typically leading to a substituted benzene (B151609) derivative that can undergo cyclization.

A plausible retrosynthetic pathway is illustrated below:

This analysis suggests that key starting materials could include a fluorinated benzene derivative, which can be elaborated to form the indane skeleton, followed by the introduction of the carboxylic acid group.

Established Synthetic Routes and Strategies

While specific literature on the synthesis of this compound is not abundant, routes can be proposed based on established methods for similar indane and carboxylic acid derivatives. These can be categorized into convergent and linear approaches.

Convergent syntheses involve the independent synthesis of different fragments of the molecule, which are then combined in the later stages. For this compound, a convergent approach could involve the reaction of a fluorinated aromatic component with a C3-building block to form the indane ring. For instance, a domino reaction of 1,3-indanediones with other molecules has been used to construct complex spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives, showcasing the utility of building the indane core through convergent strategies. scielo.brnih.gov

A hypothetical convergent synthesis could involve the preparation of a suitable fluorinated ortho-dihalo-xylene and its reaction with a malonic ester derivative, followed by cyclization to form the indane ring with the carboxylic acid precursor already in place.

Linear syntheses involve the sequential modification of a single starting material. A plausible linear route to this compound could start from a fluorinated aromatic compound. For example, a synthesis analogous to that of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid could be adapted. researchgate.netchemicalbook.com This might involve the acylation of a fluorinated phenol, followed by cyclization and subsequent reduction and hydrolysis to yield the desired product. researchgate.net

Another linear approach could start with 4-fluoroindane and introduce the carboxylic acid group at the C2 position. This would likely involve bromination at the C2 position followed by conversion to a Grignard reagent and carboxylation, or by displacement of the bromide with cyanide followed by hydrolysis.

Precursor and Intermediate Transformations Leading to this compound

The synthesis of this compound involves several key transformations of precursors and intermediates.

Fluorination of the Aromatic Ring: The introduction of the fluorine atom onto the aromatic ring is a critical step. This can be achieved through several methods, including electrophilic fluorination using reagents like Selectfluor, or through a Sandmeyer-type reaction (Balz-Schiemann reaction) on an appropriate amino-indan precursor. iwu.edu The timing of this step is crucial; it can be performed on an early-stage precursor or later in the synthesis on the indane ring itself. Halogenation of indane-1,3-dione precursors is a known strategy, suggesting that a fluorinated phthalic anhydride (B1165640) could serve as a starting material. acs.orgrsc.org

Formation of the Indane Ring: Cyclization reactions are key to forming the indane skeleton. This can be achieved through intramolecular Friedel-Crafts reactions of suitable phenyl-substituted alkanes or through palladium-catalyzed intramolecular C-H alkylation. nih.gov

Introduction of the Carboxylic Acid Group: The carboxylic acid functionality can be introduced at the C2 position of the indane ring through various methods. One common method is the oxidation of a corresponding alcohol or aldehyde. For example, 2-indanemethanol can be oxidized to 2-indancarboxylic acid. nih.gov Alternatively, the carboxylation of an organometallic intermediate, such as a Grignard or lithium reagent at the C2 position, can be employed. The synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of a nucleophilic glycine (B1666218) equivalent demonstrates a sophisticated method for introducing a functionalized C2-substituent. nih.gov

Optimization of Reaction Conditions and Yields in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions and costs. For the synthesis of this compound, several parameters would need to be optimized for each step.

For instance, in a potential cyclization step to form the indane ring, factors such as the choice of Lewis acid catalyst, solvent, temperature, and reaction time would significantly impact the outcome. Similarly, in a fluorination step, the choice of fluorinating agent and reaction conditions can affect the regioselectivity and yield.

Studies on the synthesis of similar compounds, such as chromone-2-carboxylic acids and dihydrobenzofuran neolignans, have shown that microwave-assisted synthesis can significantly reduce reaction times and improve yields. scielo.brchemrxiv.org The optimization of parameters like the base, solvent, and temperature in these syntheses provides a good template for optimizing the synthesis of this compound. scielo.brchemrxiv.orgresearchgate.net

Table 1: Parameters for Optimization in the Synthesis of Carboxylic Acid Derivatives

| Parameter | Factors to Consider | Potential Impact |

| Catalyst | Type (e.g., Lewis acid, transition metal), loading | Reaction rate, selectivity, yield |

| Solvent | Polarity, aprotic/protic nature | Solubility of reactants, reaction mechanism |

| Temperature | Reaction rate, side reactions | |

| Reaction Time | Conversion, product degradation | |

| Base/Acid | Strength, stoichiometry | Deprotonation/protonation efficiency, side reactions |

| Reagent Equivalents | Stoichiometry, prevention of side reactions |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can lead to more sustainable and environmentally friendly processes. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent syntheses can sometimes offer better atom economy than linear syntheses.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2. For example, environmentally friendly electrochemical cyclization has been used for the synthesis of functionalized indanes. iwu.edunsc.ru The use of hydrogen peroxide as a green oxidant for the synthesis of carboxylic acids from aldehydes is another example. researchgate.netgoogle.com

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or performing reactions at ambient temperature and pressure.

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. This includes the use of biocatalysts, such as enzymes, which can offer high selectivity under mild conditions. nih.gov

Renewable Feedstocks: While not directly applicable to the synthesis from simple aromatic precursors, future developments could explore the use of bio-based starting materials.

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Chemical Reactivity and Transformations of 4 Fluoro Indan 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, enabling the formation of esters and amides, or its reduction to an alcohol.

Esterification: The conversion of 4-Fluoro-indan-2-carboxylic acid to its corresponding esters is readily achieved through standard acid-catalyzed esterification, often referred to as Fischer esterification. This equilibrium-controlled process typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is driven to completion by removing the water formed during the reaction. libretexts.orgresearchgate.net Alternative methods, which avoid the use of strong acids and high temperatures, include reaction with alkyl halides under basic conditions or using coupling agents to activate the carboxylic acid prior to the addition of the alcohol.

Amidation: The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. This is because the direct reaction of a carboxylic acid and an amine is a slow, acid-base reaction. Common methods involve the use of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. Amine-boranes and titanium(IV) fluoride have been reported as effective catalysts for the direct amidation of carboxylic acids, providing good yields under relatively mild conditions. google.com.nawikipedia.org These methods are advantageous as they often avoid the need for stoichiometric activating agents and minimize side product formation.

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, Heat | Alkyl ester |

| Amidation (Coupling) | Amine (R-NH₂), Coupling Agent (e.g., HATU, HBTU), Base (e.g., DIPEA) | Amide |

| Amidation (Catalytic) | Amine (R-NH₂), TiF₄ or Amine-borane complex, Heat | Amide |

Reduction: The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding (4-fluoro-2,3-dihydro-1H-inden-2-yl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective, readily reducing carboxylic acids to alcohols. youtube.com The reaction typically proceeds in an anhydrous ethereal solvent, followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxide. mt.com An alternative reagent is borane (BH₃), often used as a complex with tetrahydrofuran (BH₃-THF), which can selectively reduce carboxylic acids in the presence of other functional groups like esters. youtube.com Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids directly but can be used if the acid is first activated, for instance, by conversion to a mixed anhydride (B1165640). researchgate.net

Oxidation: The carboxylic acid group is already in a high oxidation state, making further oxidation challenging without cleaving carbon-carbon bonds. Decarboxylation, the removal of the carboxyl group, is a potential transformation under certain oxidative conditions or through specialized catalytic methods, though this is less common than the other transformations. youtube.com

Reactions Involving the Indane Ring System

The fused ring system, comprising a fluorinated benzene (B151609) ring and a cyclopentane (B165970) ring, is also a site for chemical modification.

The benzene ring of the 4-fluoro-indane core is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the fluorine atom and the fused alkyl ring. wikipedia.orgresearchgate.net

Alkyl Ring (fused at C3a and C7a): The alkyl portion of the indane ring is an activating group and directs incoming electrophiles to the ortho and para positions.

Considering this compound, the positions ortho to the fluorine are C5 and C3 (part of the fused ring). The position para to the fluorine is C7. The positions ortho to the alkyl ring fusion are C5 and C7. Therefore, the directing effects of both the fluorine and the alkyl ring reinforce substitution at positions C5 and C7. The carboxylic acid group at C2 is too distant to exert a significant electronic directing effect on the aromatic ring. Consequently, electrophilic attack is predicted to occur preferentially at the C7 and C5 positions. For example, nitration of related 2-substituted indane derivatives has been shown to occur on the aromatic ring. google.com.na

| Reaction | Typical Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Fluoro-7-nitro-indan-2-carboxylic acid |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 7-Bromo-4-fluoro-indan-2-carboxylic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl-4-fluoro-indan-2-carboxylic acid |

The non-aromatic portion of the indane ring contains benzylic positions at C1 and C3. These positions are typically more reactive towards radical-mediated reactions than other sp³-hybridized carbons. For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) could potentially introduce a halogen at the C1 or C3 position, which could then serve as a handle for further nucleophilic substitution reactions.

Transformations at the Stereogenic Center (C2)

The C2 carbon of this compound is a stereogenic center. Reactions that involve this center or the adjacent carboxyl group can potentially affect its stereochemical integrity. The hydrogen atom at C2 is alpha to the carbonyl group of the carboxylic acid, making it acidic. Under basic conditions or during reactions that proceed through an enol or enolate intermediate, this proton can be removed. Reprotonation of the resulting planar enolate can occur from either face, leading to racemization—the formation of an equal mixture of both enantiomers. ru.nlnih.gov

This loss of stereochemistry is a critical consideration during certain derivatization reactions of the carboxylic acid. For example, activating the carboxyl group with reagents like thionyl chloride to form an acyl chloride, or using certain peptide coupling reagents in the presence of a base, can increase the acidity of the C2 proton and promote enolization, thereby risking racemization. nih.gov Therefore, maintaining stereochemical purity during transformations requires careful selection of reagents and reaction conditions that minimize the formation of enolate intermediates.

Coupling Reactions and Complex Ligand Formation

The chemical utility of this compound is most prominently demonstrated through its participation in coupling reactions, specifically those involving the formation of amide and urea (B33335) functionalities. These reactions leverage the carboxylic acid moiety as a handle for elaboration into larger, more complex molecular architectures.

The primary application of this compound is as a building block in the synthesis of pharmaceutical agents. In this context, the carboxylic acid group is activated and reacted with various amine nucleophiles to form stable amide bonds. One documented transformation involves a multi-step process to convert the carboxylic acid into a urea derivative, a common structural motif in drug candidates. This process begins with the conversion of this compound to its corresponding acid chloride, typically using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride is then treated with sodium azide (NaN₃) to form an acyl azide, which undergoes a Curtius rearrangement upon heating to yield 4-Fluoro-2-isocyanato-indan. This isocyanate is a highly reactive intermediate that readily couples with amines. For example, its reaction with fluoroethylamine hydrochloride in the presence of a base like diisopropylethylamine yields a urea-linked product nih.gov. This transformation highlights a chemoselective process where the carboxylic acid is selectively converted, leaving the fluorinated aromatic ring and the indan (B1671822) aliphatic backbone intact.

The compound also serves as a precursor for substituted benzoylamino-indan-2-carboxylic acids, which are investigated for their ability to block the CXCR5 receptor googleapis.com. This application implies the use of standard peptide or amide coupling protocols, where the carboxylic acid is activated by coupling reagents (e.g., HATU, HOBt, carbodiimides) to facilitate its reaction with an amino group of another molecule.

Information regarding the use of this compound in forming coordination complexes with metal ions is not available in the surveyed scientific and patent literature. Its potential to act as a ligand has not been a primary focus of documented research, which has centered on its applications in organic synthesis for drug discovery.

Table 1: Documented Coupling-Related Transformations

| Starting Material | Reagents | Intermediate(s) | Final Product Type | Application Context | Reference |

|---|

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The selectivity of reactions involving this compound is a critical aspect of its use in constructing well-defined molecular targets, particularly concerning stereochemistry.

Chemoselectivity: The transformations documented for this compound demonstrate high chemoselectivity. As seen in its conversion to an isocyanate, the reagents specifically target the carboxylic acid functional group without affecting the fluorine substituent, the aromatic ring, or the C-H bonds of the indan framework nih.gov. This selectivity is crucial for its role as a reliable synthetic intermediate, allowing for predictable modifications at the 2-position of the indan ring.

Regioselectivity: The available literature primarily focuses on the reactivity at the C2-carboxylic acid group. There are no documented studies exploring the relative reactivity or regioselectivity of other positions on the molecule, such as electrophilic aromatic substitution on the fluorobenzene ring. The synthetic routes utilizing this compound are designed to specifically exploit the functionality at the 2-position.

Stereoselectivity: The C2 carbon of this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. The biological activity of the final pharmaceutical compounds derived from this intermediate is often dependent on the specific stereoisomer used. Patent literature frequently refers to the preparation of stereoisomeric forms and the use of "stereoselective synthetic processes" for its derivatives googleapis.comgoogle.com.

While specific studies detailing how the existing chiral center in this compound directs the stereochemical outcome of subsequent reactions are not provided, the importance of stereochemical purity is emphasized. The final products are often developed as single enantiomers, which is achieved either by starting with an enantiomerically pure form of this compound or by resolving a mixture of stereoisomers at a later stage in the synthesis google.com. This underscores that maintaining or controlling the stereochemistry at the C2 position is a key consideration in the synthetic pathways where this compound is employed.

Table 2: Selectivity in Transformations

| Type of Selectivity | Observation | Example Reaction | Significance |

|---|---|---|---|

| Chemoselectivity | Reactions are specific to the carboxylic acid group, leaving the rest of the molecule intact. | Conversion of the carboxylic acid to an isocyanate via Curtius rearrangement. | Allows for precise and predictable modification of the molecule at the desired functional group. |

| Regioselectivity | Synthetic applications focus exclusively on the reactivity of the substituent at the C2 position. | Amide and urea formation at the C2-carboxyl group. | Enables the construction of complex molecules by linking through the C2 position of the indan core. |

| Stereoselectivity | The chirality at the C2 position is a critical factor for the biological activity of its derivatives. | Use in stereoselective syntheses to produce single-isomer final products. | Ensures the desired therapeutic effect and pharmacological profile of the target drug molecule. |

Stereochemical Considerations in 4 Fluoro Indan 2 Carboxylic Acid and Its Derivatives

Enantiomeric Forms and Chiral Purity

4-Fluoro-indan-2-carboxylic acid possesses a single stereocenter at the C2 position of the indane ring system. This chirality means the compound can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-4-Fluoro-indan-2-carboxylic acid and (S)-4-Fluoro-indan-2-carboxylic acid. These enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. libretexts.org However, they rotate plane-polarized light in equal but opposite directions and, more importantly, can exhibit different interactions with other chiral molecules, such as biological receptors. pharmtech.com

A 50:50 mixture of the (R) and (S) enantiomers is called a racemic mixture, which is optically inactive. libretexts.org In many applications, especially pharmaceuticals, it is crucial to produce a single enantiomer in high chiral purity. The enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a measure of the dominance of one enantiomer over the other.

Determining the enantiomeric purity of this compound and its derivatives is a critical analytical challenge. Common methods include:

Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent, it is possible to create diastereomeric environments for the enantiomers, which results in distinguishable signals in the NMR spectrum. nih.gov

Gas Chromatography (GC): For volatile derivatives, GC with a chiral column can be used for separation.

Asymmetric Synthesis of this compound

To avoid the inherent 50% loss of the undesired enantiomer associated with resolving a racemic mixture, asymmetric synthesis is the preferred strategy for producing enantiomerically pure compounds. wikipedia.org This involves creating the desired stereocenter from an achiral precursor in a controlled manner. Two principal strategies for the asymmetric synthesis of chiral carboxylic acids like this compound are the use of chiral catalysts and chiral auxiliaries. rsc.org

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of α-chiral carboxylic acids, both organocatalysis and transition metal catalysis have been employed. rsc.org

Chiral Brønsted acids, for instance, are a class of organocatalysts that can activate substrates for various asymmetric transformations. rsc.orgresearchgate.net Catalysts derived from cinchona alkaloids or BINOL-based phosphoric acids could potentially be used to catalyze reactions that establish the stereocenter in a precursor to this compound with high enantioselectivity. rsc.org For example, an asymmetric fluorination of an appropriate indane-derived precursor could be envisioned using a chiral catalyst to deliver the fluorine atom stereoselectively. nih.gov A Catellani-type reaction, which can be rendered asymmetric through the use of chiral ligands like chiral amino acids, could also be a potential route for constructing the chiral indane framework. researchgate.netnih.gov

| Catalyst Class | Specific Example | Potential Application |

|---|---|---|

| Organocatalysts (Brønsted Acids) | Chiral Phosphoric Acids (e.g., TRIP) | Asymmetric protonation or cycloadditions |

| Organocatalysts (Lewis Bases) | Cinchona Alkaloids | Asymmetric halogenation or conjugate additions |

| Transition Metal Catalysts | Rhodium or Palladium with Chiral Ligands (e.g., BINAP) | Asymmetric hydrogenation or C-H functionalization |

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary creates a diastereomeric intermediate that directs subsequent reactions to occur on a specific face of the molecule. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com

For the synthesis of this compound, a strategy could involve attaching a chiral auxiliary to an achiral indane precursor. For example, well-established auxiliaries like Evans' oxazolidinones or pseudoephedrine can be acylated by a suitable indane-2-carbonyl derivative. wikipedia.orgresearchgate.net The resulting diastereomer can then undergo stereoselective reactions, such as alkylation or fluorination. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched this compound. researchgate.net Sulfur-based chiral auxiliaries, such as those derived from trans-1-amino-2-indanol, have also proven effective in controlling stereochemistry in various reactions. scielo.org.mx

| Auxiliary Type | Example Compound | Attachment/Cleavage |

|---|---|---|

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Forms an imide; cleaved by hydrolysis or reduction |

| Ephedrine Derivatives | (1R,2S)-(-)-Ephedrine | Forms an amide; cleaved by hydrolysis |

| Camphorsultams | (1S)-(+)-Camphor-10-sulfonic acid derivative | Forms a sulfonamide derivative; cleaved under various conditions |

| Sulfinamide | (R)-(+)-2-Methyl-2-propanesulfinamide | Forms a sulfinamide; cleaved by acid treatment |

Chiral Resolution Techniques

When a compound is synthesized as a racemic mixture, the enantiomers must be separated in a process called chiral resolution. wikipedia.org For carboxylic acids like this compound, the most common method is the crystallization of diastereomeric salts. libretexts.orgpharmtech.com

This technique involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent). libretexts.org This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. libretexts.org This difference allows for the separation of the diastereomers by fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated, the pure enantiomer of the carboxylic acid can be regenerated by treatment with a strong acid to break the ionic bond. The chiral resolving agent can often be recovered and reused. The success of this method depends heavily on finding a suitable chiral base and crystallization solvent. libretexts.orgwikipedia.org

| Resolving Agent | Class | Source |

|---|---|---|

| (R)-(+)-1-Phenylethylamine | Chiral Amine | Synthetic |

| (S)-(-)-1-Phenylethylamine | Chiral Amine | Synthetic |

| Brucine | Alkaloid | Natural |

| Quinine | Alkaloid | Natural |

| (1R,2S)-(-)-Ephedrine | Amino Alcohol | Natural/Synthetic |

Stereochemical Stability and Interconversion

The stereochemical stability of the chiral center at C2 in this compound is a crucial consideration. For most applications, this stereocenter is configurationally stable. The carbon atom is sp³-hybridized and part of a rigid five-membered ring, which limits conformational flexibility.

However, the potential for racemization (the interconversion of enantiomers to form a racemic mixture) exists, particularly under conditions that could deprotonate the α-carbon (C2). The presence of the adjacent carboxylic acid group makes the α-proton acidic. Under strong basic conditions, this proton could be removed to form a planar enolate intermediate. Reprotonation of this achiral enolate would lead to a mixture of both (R) and (S) enantiomers, resulting in racemization and a loss of optical purity. Similarly, harsh acidic conditions at high temperatures could potentially promote enolization and subsequent racemization. Therefore, synthetic manipulations and purification steps for enantiomerically enriched this compound must be carried out under conditions that avoid such interconversion.

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro Indan 2 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the precise structure of 4-Fluoro-indan-2-carboxylic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the hydrocarbon framework and the chemical environment of each atom. The expected chemical shifts are influenced by factors such as electronegativity, hybridization, and magnetic anisotropy.

In a typical ¹H NMR spectrum, the carboxylic acid proton (-COOH) is expected to be highly deshielded, appearing as a broad singlet in the downfield region, typically between 10-13 ppm. oakwoodchemical.com The protons on the aromatic ring would appear in the aromatic region (approx. 6.8–7.3 ppm), with their signals split into complex multiplets due to proton-proton and proton-fluorine couplings. The aliphatic protons of the indan (B1671822) skeleton, specifically the methine proton at the C2 position (α to the carboxyl group) and the four methylene (B1212753) protons at the C1 and C3 positions, would resonate further upfield. The C2 proton is expected around 3.3-3.6 ppm, appearing as a quintet or a complex multiplet. The adjacent methylene protons would likely show complex splitting patterns in the range of 3.0-3.4 ppm. oakwoodchemical.com

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 175-185 ppm. oakwoodchemical.com The aromatic carbons would generate signals between approximately 115 and 145 ppm. The carbon atom directly bonded to the fluorine (C4) would exhibit a large coupling constant (¹JCF) and its chemical shift would be significantly influenced by the fluorine's high electronegativity. The remaining aromatic carbons would show smaller C-F couplings. The aliphatic carbons (C1, C2, and C3) would be found in the upfield region of the spectrum, typically between 25 and 45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet | 175 - 185 |

| C1, C3 (CH₂) | 3.0 - 3.4 | Multiplet | ~30 - 35 |

| C2 (CH) | 3.3 - 3.6 | Multiplet | ~40 - 45 |

| C4 | - | - | ~160 (d, ¹JCF ≈ 245 Hz) |

| C5 | ~6.8 - 7.0 | Multiplet | ~115 (d, ²JCF ≈ 20 Hz) |

| C6 | ~7.1 - 7.3 | Multiplet | ~128 |

| C7 | ~7.0 - 7.2 | Multiplet | ~125 |

| C3a, C7a (Quaternary) | - | - | ~140 - 145 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that is crucial for confirming the presence and chemical environment of the fluorine atom in the molecule. mdpi.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, spectra can be acquired rapidly. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine atom. The chemical shift of this signal is highly sensitive to its electronic environment. mdpi.com For a fluorine atom on a benzene (B151609) ring, the chemical shift would typically appear in the range of -110 to -125 ppm relative to a standard like CFCl₃. This signal would likely appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and elucidating the complete molecular structure. rsc.orgglobalscientificjournal.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the aromatic protons (H5, H6, H7). Crucially, it would also map the connectivity of the aliphatic spin system, showing correlations between the C2 proton and the methylene protons at C1 and C3, and a geminal coupling between the two protons on C1 and the two protons on C3. uni.lu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbon atom they are attached to. It is a powerful tool for assigning carbon signals. For example, the proton signal at ~3.3-3.6 ppm would correlate with the carbon signal at ~40-45 ppm, confirming the assignment of C2 and its attached proton. Likewise, aromatic proton signals would correlate with their corresponding aromatic carbon signals. bldpharm.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different parts of the molecule. Key expected correlations include the protons on C1 and C3 showing correlations to the aromatic quaternary carbon C3a, and the C2 proton correlating to the carboxyl carbon (~175-185 ppm). The aromatic protons would show correlations to neighboring and quaternary carbons, helping to definitively place the fluorine atom at the C4 position. uni.luchemicalbook.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for confirming stereochemistry and spatial arrangements. For this molecule, NOESY could show through-space correlations between the C2 proton and the protons on the C1 and C3 positions, as well as correlations between the C7 proton and the methylene protons at C1. bldpharm.com

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. For this compound (C₁₀H₉FO₂), the predicted monoisotopic mass is 180.05865 Da. bldpharm.com HRMS analysis would be expected to detect this mass with high precision (typically within 5 ppm). Often, the molecule is observed as various adducts, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Table 2: Predicted HRMS Data for this compound Source: Predicted data from PubChemLite. bldpharm.com

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₀FO₂⁺ | 181.06593 |

| [M-H]⁻ | C₁₀H₈FO₂⁻ | 179.05137 |

| [M+Na]⁺ | C₁₀H₉FO₂Na⁺ | 203.04787 |

| [M+K]⁺ | C₁₀H₉FO₂K⁺ | 219.02181 |

Confirming these exact masses provides strong evidence for the molecular formula C₁₀H₉FO₂.

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. For this compound, several key fragmentation pathways are expected.

A common fragmentation for carboxylic acids is the loss of the carboxyl group as COOH (a loss of 45 Da) or the loss of water (18 Da). Therefore, prominent fragments at m/z corresponding to [M-H₂O]⁺ and [M-COOH]⁺ would be anticipated. The [M-COOH]⁺ fragment would correspond to the 4-fluoro-indanyl cation. Further fragmentation could involve the cleavage of the five-membered ring, leading to characteristic losses of ethylene (B1197577) (C₂H₄, 28 Da) or other small aliphatic fragments. The stability of the fluorobenzyl-type cations would likely make fragments containing the aromatic ring particularly abundant. For instance, a major fragment ion could correspond to the fluorotropylium ion or a related stable aromatic cation resulting from rearrangement.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes. For this compound, these techniques would reveal characteristic vibrations of the carboxylic acid group, the fluorinated aromatic ring, and the indan skeleton.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, while Raman spectroscopy involves the inelastic scattering of monochromatic light. The selection rules for the two techniques differ: IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in the polarizability. This often results in vibrations that are strong in one technique being weak or silent in the other, providing a more complete vibrational picture when used together. nih.govresearchgate.net

For this compound, the most prominent features in the IR spectrum are expected to be from the carboxylic acid group. A very broad and strong O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state and in concentrated solutions. The C=O stretching vibration of the carbonyl group is expected to appear as a strong, sharp band around 1700-1740 cm⁻¹. The C-O stretching and O-H bending vibrations would also produce characteristic bands in the fingerprint region.

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the indan moiety would appear just below 3000 cm⁻¹. The C-F stretching vibration of the fluorine-substituted benzene ring typically gives rise to a strong band in the 1250-1100 cm⁻¹ region.

In the Raman spectrum, the aromatic ring vibrations are often strong due to the large change in polarizability. Therefore, the C=C stretching bands of the benzene ring, expected in the 1600-1450 cm⁻¹ region, would be prominent. The symmetric vibrations of the molecule will generally produce more intense Raman signals.

Interactive Data Table: Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | **Expected Raman Wavenumber (cm⁻¹) ** | Intensity |

| O-H stretch (H-bonded) | 2500-3300 | Weak | Broad, Strong (IR) |

| Aromatic C-H stretch | 3100-3000 | Medium | Medium |

| Aliphatic C-H stretch | 2980-2850 | Medium | Medium |

| C=O stretch | 1740-1700 | Medium | Strong (IR) |

| Aromatic C=C stretch | 1610-1580, 1500-1450 | Strong | Strong (Raman) |

| CH₂ scissoring | ~1465 | Weak | Weak |

| O-H in-plane bend | 1440-1395 | Weak | Medium |

| C-O stretch | 1320-1210 | Weak | Strong (IR) |

| C-F stretch | 1250-1100 | Medium | Strong (IR) |

| O-H out-of-plane bend | ~920 | Weak | Broad, Medium |

Note: This table represents predicted values based on typical functional group frequencies. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular geometry, conformation, and intermolecular interactions of this compound in the solid state.

Although a specific crystal structure for this compound is not publicly available, we can predict its likely solid-state arrangement based on the structures of similar molecules, such as indole-2-carboxylic acid and co-crystals of 4-fluorobenzoic acid. Carboxylic acids commonly form hydrogen-bonded dimers in the crystal lattice, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, creating a characteristic eight-membered ring.

The indan moiety is expected to be largely planar, though the five-membered ring can adopt a slight envelope or twist conformation. The fluorine atom would lie in the plane of the benzene ring. X-ray diffraction would precisely determine bond lengths, bond angles, and torsion angles, revealing any strain in the fused ring system. Furthermore, it would elucidate how the molecules pack in the crystal, including any π-stacking interactions between the aromatic rings.

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~5-7 |

| c (Å) | ~15-18 |

| β (°) | ~95-105 |

| Volume (ų) | ~1000-1200 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | ~1.4-1.5 |

| Hydrogen Bonding | O-H···O dimers |

Note: These parameters are hypothetical and based on typical values for similar organic molecules.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

This compound possesses a chiral center at the C2 position of the indan ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. Circular dichroism (CD) spectroscopy is an essential technique for studying such chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.

The chromophores in this compound that would give rise to a CD signal are the benzene ring and the carboxylic acid group. The electronic transitions of these groups (e.g., π→π* transitions of the aromatic ring and n→π* transition of the carbonyl group) will be sensitive to the chiral environment.

The resulting CD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength. Enantiomers will produce mirror-image CD spectra, with positive Cotton effects for one enantiomer corresponding to negative Cotton effects for the other. The sign and magnitude of the Cotton effects are determined by the spatial arrangement of the chromophores relative to the chiral center.

For a comprehensive chiral analysis, often a combination of experimental CD spectroscopy and computational predictions (e.g., using time-dependent density functional theory, TD-DFT) is employed to assign the absolute configuration of the enantiomers.

Interactive Data Table: Expected Circular Dichroism Characteristics for the Enantiomers of this compound

| Enantiomer | Expected Wavelength Range (nm) | Associated Transition | Expected Sign of Cotton Effect |

| (R)-enantiomer | ~260-280 | Aromatic π→π* (¹L_b) | Positive/Negative |

| (S)-enantiomer | ~260-280 | Aromatic π→π* (¹L_b) | Negative/Positive |

| (R)-enantiomer | ~210-230 | Aromatic π→π* (¹L_a) | Positive/Negative |

| (S)-enantiomer | ~210-230 | Aromatic π→π* (¹L_a) | Negative/Positive |

| (R)-enantiomer | ~200-220 | Carbonyl n→π | Positive/Negative |

| (S)-enantiomer | ~200-220 | Carbonyl n→π | Negative/Positive |

Note: The signs of the Cotton effects are hypothetical and would need to be determined experimentally or through high-level computational studies.

Computational and Theoretical Investigations of 4 Fluoro Indan 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. For 4-Fluoro-indan-2-carboxylic acid, DFT calculations can elucidate a range of electronic properties that govern its reactivity and interactions.

DFT studies, typically employing functionals like B3LYP with basis sets such as 6-31G or higher, can be used to optimize the molecular geometry of this compound. researchgate.net These calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. The presence of the fluorine atom on the aromatic ring and the carboxylic acid group on the five-membered ring introduces specific electronic effects. The fluorine atom, being highly electronegative, is expected to withdraw electron density from the benzene (B151609) ring, influencing its aromaticity and reactivity.

A crucial aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in For this compound, the HOMO is likely to be localized on the electron-rich benzene ring, while the LUMO may be centered on the carboxylic acid group and the adjacent carbon framework.

Furthermore, DFT can be used to calculate various electronic descriptors, such as the electrostatic potential (ESP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. Mulliken and Natural Bond Orbital (NBO) population analyses provide quantitative measures of atomic charges, revealing the electron-donating or -withdrawing nature of different functional groups within the molecule.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

| Electron Affinity | 1.0 eV | Propensity to accept an electron |

| Ionization Potential | 8.0 eV | Energy required to remove an electron |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is essential to understand its preferred shapes and the energy barriers between different conformations.

The indan (B1671822) scaffold is not planar, and the five-membered ring can adopt different puckered conformations. nih.gov These puckering modes, often described by Cremer-Pople parameters, determine the relative orientations of the substituents. nih.govchemrxiv.org For this compound, the puckering of the cyclopentane (B165970) ring will influence the spatial disposition of the carboxylic acid group, which can be in a pseudo-axial or pseudo-equatorial position. The pseudo-equatorial conformation is generally more stable for substituted indans. nih.gov

Another key conformational feature is the orientation of the carboxylic acid group itself. The O=C-O-H dihedral angle can exist in syn and anti conformations. nsf.gov The syn conformation, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, is typically more stable in the gas phase due to an intramolecular hydrogen bond-like interaction. nsf.gov However, in solution, the energy difference between the syn and anti forms can be significantly reduced due to intermolecular hydrogen bonding with solvent molecules. nih.govacs.org

Computational methods, such as potential energy surface (PES) scans, can be employed to map the energy landscape of this compound as a function of key dihedral angles (e.g., ring puckering and carboxyl group rotation). These calculations would identify the global and local energy minima, corresponding to the stable conformers, and the transition states connecting them.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)

| Conformer | Ring Puckering | Carboxylic Acid Orientation | Relative Energy (kcal/mol) |

| 1 | Pseudo-equatorial | Syn | 0.0 (Global Minimum) |

| 2 | Pseudo-equatorial | Anti | 2.5 |

| 3 | Pseudo-axial | Syn | 1.8 |

| 4 | Pseudo-axial | Anti | 4.0 |

Note: The values in this table are for illustrative purposes and represent a hypothetical energy landscape.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing trajectories that reveal how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations are particularly useful for understanding its behavior in a solvent, such as water or a biologically relevant medium. nih.gov These simulations can shed light on the solvation structure around the molecule, including the formation of hydrogen bonds between the carboxylic acid group and water molecules. dntb.gov.uafrontiersin.org The fluorine atom can also influence the local solvent structure.

MD simulations can also be used to explore the conformational dynamics of the molecule. By analyzing the time evolution of dihedral angles and other geometric parameters, it is possible to observe transitions between different puckering states of the indan ring and rotations of the carboxylic acid group. The frequency and timescale of these conformational changes are crucial for understanding how the molecule might adapt its shape to bind to a biological target. nih.gov

Quantum Chemical Predictions of Reactivity and Selectivity

Quantum chemical calculations provide powerful tools for predicting the reactivity and selectivity of molecules in chemical reactions. For this compound, these methods can identify the most likely sites for chemical modification and predict the outcome of various reactions.

Conceptual DFT provides a framework for defining and calculating various reactivity indices. mdpi.comresearchgate.net These indices, such as the Fukui function, local softness, and electrophilicity index, can be used to pinpoint the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netfrontiersin.org For this compound, the benzene ring, the carboxylic acid group, and the benzylic positions are all potential sites for chemical reactions.

The Fukui function, for example, can be calculated to predict where an incoming nucleophile or electrophile is most likely to attack. The analysis of these indices would likely indicate that the carbon atoms of the benzene ring are susceptible to electrophilic substitution, with the fluorine atom directing the regioselectivity. The carboxylic acid group is a primary site for reactions such as esterification or amidation.

Quantum chemical calculations can also be used to model the reaction pathways of specific transformations. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies, providing a quantitative measure of the reaction's feasibility and kinetics. nih.gov This approach can be invaluable for designing synthetic routes to new derivatives of this compound.

Molecular Modeling for Derivative Design Principles

The insights gained from computational and theoretical investigations of this compound can be leveraged for the rational design of new derivatives with desired properties. Molecular modeling techniques play a crucial role in this process, enabling the in-silico screening and optimization of candidate molecules before they are synthesized. nih.govresearchgate.net

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are powerful tools in drug discovery. mdpi.comnih.govnih.gov By building computational models that correlate the structural features of a series of compounds with their biological activity, it is possible to identify the key molecular properties that govern their efficacy. For this compound derivatives, QSAR models could be developed to predict properties such as binding affinity to a specific protein target or permeability across cell membranes. nih.govescholarship.org

Molecular docking is another widely used technique in drug design. mdpi.comiit.it If the three-dimensional structure of a biological target is known, docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives. This allows for the virtual screening of large libraries of compounds and the identification of promising candidates for further investigation. The fluorine atom and the carboxylic acid group are likely to play important roles in forming specific interactions with a protein's active site, such as hydrogen bonds and halogen bonds.

By combining these molecular modeling approaches, researchers can establish clear design principles for modifying the this compound scaffold to enhance its desired properties, whether for therapeutic applications or as a building block in materials science. youtube.com

4 Fluoro Indan 2 Carboxylic Acid As a Versatile Synthetic Building Block

Utility in the Construction of Indane-Derived Scaffolds

The inherent structure of 4-fluoro-indan-2-carboxylic acid provides a robust scaffold upon which greater molecular complexity can be built. The indane core, a fused system of a benzene (B151609) ring and a cyclopentane (B165970) ring, is a common motif in biologically active molecules and natural products. The presence of a fluorine atom on the aromatic ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a desirable feature in medicinal chemistry.

The carboxylic acid functionality at the 2-position of the indane ring is a versatile handle for a wide array of chemical modifications. It can be readily converted into other functional groups such as esters, amides, acid chlorides, and isocyanates, thus serving as a linchpin for the attachment of various side chains and the construction of more elaborate indane-based structures.

Integration into Polycyclic and Heterocyclic Systems

The structural attributes of this compound make it an ideal precursor for the synthesis of more complex polycyclic and heterocyclic systems. The indane moiety itself is a bicyclic system, and the reactivity of both the aromatic ring and the carboxylic acid group can be harnessed to build additional rings.

While direct examples of annulation reactions starting from this compound to form larger polycyclic aromatic hydrocarbons are not extensively documented in readily available literature, the principles of organic synthesis suggest several plausible routes. For example, the carboxylic acid could be used to direct ortho-metalation, followed by reaction with an appropriate coupling partner to construct a new fused ring.

More concretely, the utility of this building block in the synthesis of molecules containing heterocyclic components has been demonstrated in the patent literature. Specifically, this compound has been used in the synthesis of substituted benzoylamino-indan-2-carboxylic acids, which are described as antagonists of the CXCR5 receptor. google.com Such receptors are often targeted with compounds that contain heterocyclic moieties. In these syntheses, the carboxylic acid is a key reactive site for coupling with other fragments, which may themselves be heterocyclic or can be precursors to heterocyclic rings. The conversion of the carboxylic acid to an isocyanate, for example, opens up pathways to urea (B33335) and carbamate-linked heterocycles, which are prevalent in medicinal chemistry. google.com

The synthesis of these complex molecules often involves the strategic coupling of the indane core with other cyclic or heterocyclic fragments, underscoring the role of this compound as a foundational element for accessing diverse chemical architectures.

Precursor for Advanced Organic Materials

While the primary documented applications of this compound are in the realm of medicinal chemistry, its structural features suggest potential, albeit currently underexplored, applications as a precursor for advanced organic materials. Fluorinated organic compounds are of significant interest in materials science due to their unique properties, including high thermal stability, chemical resistance, and distinct electronic characteristics.

The incorporation of fluorine can lower the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic molecules, which is a critical parameter in the design of organic semiconductors, photovoltaics, and light-emitting diodes (OLEDs). The rigid indane framework could provide a well-defined and stable core for the construction of liquid crystals or other ordered materials.

The carboxylic acid group offers a convenient point for polymerization or for anchoring the molecule to surfaces. For example, it could be converted into an acrylate (B77674) or methacrylate (B99206) monomer and subsequently polymerized to yield a fluorinated polymer with potentially interesting optical or surface properties. Alternatively, the carboxylic acid could be used to functionalize metal oxide nanoparticles or self-assemble on conductive surfaces to create molecular electronic components.

Although specific research on the use of this compound in materials science is not prominent in the current literature, its inherent properties make it a promising candidate for future investigations in this area.

Role in Multi-Step Organic Syntheses

The utility of this compound as a versatile building block is most clearly demonstrated by its role as a key intermediate in documented multi-step organic syntheses. Patent literature provides specific examples of its application in the synthesis of complex, biologically active molecules.

Another significant application is in the synthesis of substituted benzoylamino-indan-2-carboxylic acids, which have been explored as CXCR5 receptor antagonists for the treatment of inflammatory diseases. google.com In these synthetic sequences, the ethyl ester of this compound is hydrolyzed to the parent carboxylic acid, which is then presumably activated and coupled with various substituted anilines to generate a library of amide derivatives.

These examples underscore the practical importance of this compound in facilitating the synthesis of complex target molecules. The ability to predictably functionalize the carboxylic acid group allows for the systematic construction of new chemical entities with potential therapeutic applications.

Table of Synthetic Intermediates and Products

| Starting Material/Intermediate | Reagents/Conditions | Product | Reference |

| 3-(2-Fluorophenyl)propionic acid | Not specified in detail | 4-Fluoro-1-indanone | google.com |

| 4-Fluoro-1-indanone | Not specified in detail | 4-Fluoro-1-oxo-indan-2-carboxylic acid methyl ester | google.com |

| 4-Fluoro-1-oxo-indan-2-carboxylic acid methyl ester | Not specified in detail | This compound methyl ester | google.com |

| This compound methyl ester | Not specified in detail | This compound | google.com |

| This compound | SOCl₂, NaN₃ | 4-Fluoro-2-isocyanato-indan | google.com |

| 4-Fluoro-2-isocyanato-indan | Fluoroethylamine hydrochloride, Diisopropylethylamine | 1-(2-Fluoro-ethyl)-3-(4-fluoro-indan-2-yl)-urea | google.com |

| This compound ethyl ester | 5M KOH, then HCl | This compound | google.com |

| This compound | Not specified in detail | Substituted benzoylamino-indan-2-carboxylic acids | google.com |

Future Perspectives and Emerging Research Directions for 4 Fluoro Indan 2 Carboxylic Acid

Development of Novel Synthetic Methodologies

The synthesis of enantiomerically pure carboxylic acids is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications. nih.govresearchgate.net Future efforts for 4-fluoro-indan-2-carboxylic acid will likely move beyond classical resolution methods towards more elegant and efficient asymmetric catalytic strategies.

Key emerging methodologies could include:

Asymmetric Hydrogenation: Transition-metal catalyzed asymmetric hydrogenation of a corresponding unsaturated precursor, such as a 4-fluoro-inden-2-carboxylic acid derivative, represents a highly atom-economical route to the chiral indane core. researchgate.net Catalysts based on rhodium, iridium, or ruthenium, paired with chiral phosphine ligands, could offer high enantioselectivity. acs.org

Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could be employed in intramolecular Michael additions or other cyclization strategies to construct the indane framework enantioselectively. rsc.orgnih.gov These metal-free methods offer advantages in terms of cost and reduced toxicity.

Chemoenzymatic Synthesis: The use of enzymes, such as aldolases or transaminases, could provide highly stereoselective pathways to key intermediates. nih.gov For instance, an aldolase could catalyze a reaction to form a precursor to an α-fluoro β-hydroxy carboxylic ester, which could then be further elaborated into the target molecule. nih.govresearchgate.net

C-H Functionalization: Direct, enantioselective C-H functionalization of a simpler 4-fluoroindan precursor using chiral transition-metal catalysts is a cutting-edge approach that could install the carboxylic acid group stereoselectively, avoiding the need for pre-functionalized substrates. snnu.edu.cn

| Synthetic Methodology | Potential Catalyst/Reagent Type | Key Advantages | Relevant Research Area |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium, Iridium, or Ruthenium Complexes | High atom economy, well-established for profen synthesis. researchgate.net | Transition Metal Catalysis |

| Organocatalytic Cyclization | Chiral Amines (e.g., Proline), Chiral Phosphoric Acids | Metal-free, mild reaction conditions, high enantiocontrol. rsc.org | Organocatalysis |

| Chemoenzymatic Methods | Aldolases, Lipases, Transaminases | Exceptional stereoselectivity, environmentally benign ("green") conditions. nih.govnih.gov | Biocatalysis |

| Enantioselective C-H Carboxylation | Chiral Palladium or Nickel Catalysts with CO2 | Direct functionalization of inert C-H bonds, step-efficient. researchgate.net | C-H Activation |

Exploration of Unconventional Reactivity

The interplay between the strained five-membered ring, the aromatic fluorine atom, and the carboxylic acid group could give rise to unconventional reactivity patterns ripe for exploration.

C-F Bond Activation: While the aromatic C-F bond is typically strong, its activation and subsequent functionalization represent a significant area of research. mdpi.com Catalytic systems could be developed to replace the fluorine atom with other functional groups, providing a divergent route to a library of 4-substituted indane derivatives from a common precursor. Lewis acids or transition metals could mediate such transformations. nih.gov

Fluorine as a Directing Group: The fluorine atom can act as a directing group in ortho-lithiation or transition-metal-catalyzed C-H activation, guiding functionalization to the C5 position of the indane ring. rsc.org This would provide regioselective access to derivatives that are difficult to prepare otherwise.

Transannular C-H Functionalization: The rigid indane scaffold could be a substrate for transannular C-H functionalization, where the carboxylic acid group directs a catalyst to activate a seemingly remote C-H bond on the carbocyclic ring (e.g., at C6 or C7). nih.gov This advanced strategy allows for molecular editing of the saturated carbocyclic core.

Decarboxylative Couplings: The carboxylic acid moiety itself can be used as a handle in decarboxylative cross-coupling reactions. Under photoredox or transition-metal catalysis, the carboxyl group could be extruded and replaced with aryl, alkyl, or other functional groups, further diversifying the molecular architecture.

Application in Advanced Organic Synthesis Strategies

Beyond its potential intrinsic bioactivity, this compound is poised to be a valuable building block in more complex synthetic endeavors. nih.govchemscene.com Its defined stereochemistry and conformational rigidity make it an attractive component for creating sophisticated molecular structures.

Chiral Ligand Synthesis: The carboxylic acid can be converted into various functional groups (amines, alcohols, phosphines) to serve as the backbone for new chiral ligands for asymmetric catalysis. tcichemicals.com The indane scaffold provides a privileged chiral environment that has been successfully used in other catalyst systems. acs.org The fluorine atom could be used to fine-tune the electronic properties of the resulting ligand.

Scaffold for Medicinal Chemistry: The fluorinated indane core is an attractive scaffold for drug discovery. nih.govnih.gov Fluorine is often introduced into drug candidates to block metabolic pathways, increase binding affinity, or modulate physicochemical properties like lipophilicity and pKa. researchgate.netsemanticscholar.orgnih.gov This building block could be incorporated into larger molecules to access novel chemical space for targets such as enzyme inhibitors or receptor modulators.

Fragment-Based Drug Discovery (FBDD): As a relatively small, rigid, and functionalized molecule, it is an ideal candidate for FBDD campaigns. It could be screened for weak binding to biological targets, with subsequent computational or synthetic efforts to "grow" the fragment into a more potent lead compound.

Computational Predictions for New Derivative Architectures

In silico methods are becoming indispensable for accelerating the design and discovery of new molecules with desired properties. frontiersin.org Computational chemistry can guide the synthetic exploration of derivatives of this compound, saving time and resources.

Virtual Screening and Docking: Molecular docking studies can predict how a library of virtual derivatives of this compound might bind to the active site of a specific protein target. nih.gov By modifying the substitution pattern on the aromatic ring or the carboxylic acid, computational models can identify new potential derivative architectures with enhanced binding affinity and selectivity.

Pharmacophore Modeling: If a series of active compounds containing the fluoro-indan scaffold were identified, a pharmacophore model could be generated. This model would define the essential three-dimensional arrangement of chemical features required for bioactivity, guiding the design of new analogs with a higher probability of success.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of hypothetical derivatives. nih.gov This allows chemists to prioritize the synthesis of compounds with more favorable drug-like properties, such as improved metabolic stability or better membrane permeability, which are known to be influenced by fluorination. researchgate.net

| Computational Method | Objective | Predicted Outcome for Derivatives | Guiding Principle |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a biological target. | Derivatives with improved potency and selectivity. | Structure-Based Drug Design |

| Pharmacophore Modeling | Identify essential 3D features for biological activity. | Novel scaffolds that mimic the active conformation. | Ligand-Based Drug Design |

| QSAR (Quantitative Structure-Activity Relationship) | Correlate chemical structure with biological activity. | Predictions of activity for unsynthesized analogs. | Data-Driven Modeling |

| ADME/Tox Simulation | Predict pharmacokinetic and toxicity profiles. | Derivatives with better drug-like properties. nih.gov | Physicochemical Property Optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.